molecular formula C21H19N5O2S B11012377 2-[acetyl(benzyl)amino]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methyl-1,3-thiazole-5-carboxamide

2-[acetyl(benzyl)amino]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B11012377
M. Wt: 405.5 g/mol
InChI Key: AERFAJAMZUTGSR-UHFFFAOYSA-N
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Description

2-[acetyl(benzyl)amino]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound that features a benzimidazole core, a thiazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[acetyl(benzyl)amino]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methyl-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. The reaction conditions often require the use of catalysts such as nickel or N-heterocyclic carbenes, and the reactions are conducted under controlled temperatures and pressures to ensure high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions and using high-purity reagents can improve the overall yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[acetyl(benzyl)amino]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methyl-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., TBHP), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and pressures to ensure selectivity and high yields .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions produce reduced derivatives. Substitution reactions result in the replacement of functional groups with nucleophiles .

Mechanism of Action

The mechanism of action of 2-[acetyl(benzyl)amino]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole and thiazole derivatives, such as:

Uniqueness

What sets 2-[acetyl(benzyl)amino]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methyl-1,3-thiazole-5-carboxamide apart is its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential biological activities .

Properties

Molecular Formula

C21H19N5O2S

Molecular Weight

405.5 g/mol

IUPAC Name

2-[acetyl(benzyl)amino]-N-(1H-benzimidazol-2-yl)-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C21H19N5O2S/c1-13-18(19(28)25-20-23-16-10-6-7-11-17(16)24-20)29-21(22-13)26(14(2)27)12-15-8-4-3-5-9-15/h3-11H,12H2,1-2H3,(H2,23,24,25,28)

InChI Key

AERFAJAMZUTGSR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N(CC2=CC=CC=C2)C(=O)C)C(=O)NC3=NC4=CC=CC=C4N3

Origin of Product

United States

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